4-[(E)-1,2-diphenylethenyl]morpholine
Description
Structure
3D Structure
Properties
CAS No. |
4176-69-6 |
|---|---|
Molecular Formula |
C18H19NO |
Molecular Weight |
265.3 g/mol |
IUPAC Name |
4-[(E)-1,2-diphenylethenyl]morpholine |
InChI |
InChI=1S/C18H19NO/c1-3-7-16(8-4-1)15-18(17-9-5-2-6-10-17)19-11-13-20-14-12-19/h1-10,15H,11-14H2/b18-15+ |
InChI Key |
MHIFCLKKYRCSOC-OBGWFSINSA-N |
Isomeric SMILES |
C1COCCN1/C(=C/C2=CC=CC=C2)/C3=CC=CC=C3 |
Canonical SMILES |
C1COCCN1C(=CC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Contextualization of Morpholine Derivatives in Synthetic and Materials Science Research
The morpholine (B109124) ring, a saturated heterocycle containing both an amine and an ether functional group, is a privileged scaffold in medicinal chemistry and materials science. nih.govwikipedia.org Its unique physicochemical properties, including good water solubility and metabolic stability, have made it a common feature in numerous approved drugs. nih.gov Morpholine and its derivatives are integral components in the synthesis of a wide array of therapeutic agents, including antibiotics, antifungals, and anticancer drugs. e3s-conferences.org For instance, the antibiotic linezolid and the anticancer agent gefitinib contain a morpholine moiety, highlighting its importance in drug design. wikipedia.org
Beyond its role in pharmaceuticals, the morpholine scaffold is extensively utilized in organic synthesis as a versatile building block and a secondary amine catalyst. wikipedia.org In materials science, morpholine derivatives are employed as corrosion inhibitors, emulsifiers, and in the synthesis of polymers and agrochemicals. wikipedia.orge3s-conferences.orgnih.gov The ability of the morpholine ring to influence the electronic and steric properties of a molecule makes it a valuable component for the design of functional materials with tailored characteristics.
Overview of E Stilbene Analogues in Organic Synthesis and Functional Materials
(E)-Stilbene, or trans-stilbene (B89595), characterized by two phenyl rings connected by an ethylene bridge, is a fundamental structure in organic chemistry with a rich history and diverse applications. nih.gov While (E)-stilbene itself has limited direct applications, its derivatives are of immense importance in both organic synthesis and the development of functional materials. nih.gov The synthesis of stilbene (B7821643) analogues has been a focus of research for decades, with numerous methods developed for their preparation, including the Wittig reaction, Heck coupling, and Perkin condensation.
The extended π-conjugation of the stilbene core gives rise to unique photophysical properties, making stilbene derivatives valuable as fluorescent whitening agents, dyes, and optical brighteners. nih.govresearchgate.net Their ability to undergo photoisomerization from the (E) to the (Z) isomer upon UV irradiation has been harnessed in the development of molecular switches and photosensitive materials. researchgate.net Furthermore, stilbene analogues exhibit a broad spectrum of biological activities, including anticancer, antioxidant, and anti-inflammatory properties, with resveratrol being a well-known naturally occurring example. google.comnih.gov The versatility of the stilbene scaffold allows for the introduction of various functional groups, enabling the fine-tuning of its electronic and biological properties for specific applications.
Rationale for Investigating the Synergistic Properties of the Morpholine Stilbene Hybrid System
The strategic combination of the morpholine (B109124) ring and the (E)-stilbene framework in 4-[(E)-1,2-diphenylethenyl]morpholine is predicated on the potential for synergistic or additive effects arising from the distinct properties of each moiety. The morpholine group, with its electron-donating nitrogen atom, can significantly influence the electronic properties of the stilbene's conjugated π-system. This interaction can modulate the photophysical characteristics of the molecule, such as its absorption and fluorescence spectra, potentially leading to novel optical materials.
From a medicinal chemistry perspective, the incorporation of a morpholine ring onto a stilbene (B7821643) scaffold is a promising strategy for the development of new therapeutic agents. Research has shown that stilbene derivatives bearing piperidine (B6355638) and morpholine moieties exhibit antimicrobial activity. nih.gov The morpholine group can enhance the pharmacokinetic profile of the stilbene core, improving its solubility, metabolic stability, and bioavailability. nih.gov This can lead to compounds with enhanced biological efficacy. The synergistic combination of the pharmacologically active stilbene core with the favorable drug-like properties of the morpholine ring provides a strong rationale for the synthesis and investigation of hybrid molecules like This compound .
Historical Development and Relevant Precursors in the Synthesis of N Vinyl Morpholines
Retrosynthetic Analysis of the 4-[(E)-1,2-diphenylethenyl]morpholine Scaffold
A retrosynthetic analysis of the target molecule reveals two logical points for disconnection, as illustrated below. The first is the Carbon(sp²)–Nitrogen bond linking the morpholine moiety to the vinyl carbon. This disconnection leads to a key intermediate, an (E)-1,2-diphenylethenyl derivative bearing a suitable leaving group (X), and morpholine itself.
A second disconnection can be made at the carbon-carbon double bond of the stilbene (B7821643) core. This approach breaks the molecule down into simpler, more readily available phenyl-containing precursors. Depending on the chosen forward reaction, these precursors could be benzaldehyde (B42025) and a benzylphosphonium salt (for a Wittig reaction), benzaldehyde and a benzylphosphonate (for a Horner-Wadsworth-Emmons reaction), an aryl halide and styrene (B11656) (for a Heck reaction), or an aryl halide and a vinylboronic acid derivative (for a Suzuki-Miyaura reaction). researchgate.net
This analysis suggests that the synthesis can proceed via two general pathways:
Convergent Approach: First, construct the (E)-1,2-diphenylethenyl (stilbene) core, followed by the introduction of the morpholine group via a C-N bond-forming reaction.
Linear Approach: Incorporate a nitrogen-containing precursor onto one of the phenyl starting materials before the formation of the carbon-carbon double bond.
The following sections will explore the forward synthesis strategies based on these disconnections.
Carbon-Carbon Double Bond Formation Strategies for the (E)-1,2-diphenylethenyl Moiety
The central challenge in synthesizing the scaffold is achieving high stereoselectivity for the (E)-isomer of the 1,2-diphenylethenyl moiety, also known as trans-stilbene (B89595). wiley-vch.de Several powerful synthetic methods are available for this purpose.
Olefination reactions provide a direct route to the stilbene core by coupling two smaller fragments.
Wittig Reaction : This reaction involves the coupling of an aldehyde or ketone with a phosphorus ylide. tamu.eduyoutube.com For stilbene synthesis, this typically involves reacting benzaldehyde with benzyltriphenylphosphonium (B107652) ylide. While versatile, the classical Wittig reaction often yields a mixture of (E) and (Z) isomers, requiring subsequent separation or isomerization steps. tamu.edunih.gov The stereochemical outcome can be influenced by the nature of the ylide, solvents, and reaction conditions.
Horner-Wadsworth-Emmons (HWE) Reaction : The HWE reaction is a widely used modification of the Wittig reaction that offers significant advantages, most notably a strong preference for the formation of the thermodynamically more stable (E)-alkene. wiley-vch.deresearchgate.net This reaction utilizes a phosphonate-stabilized carbanion, which reacts with an aldehyde (e.g., benzaldehyde) to form the alkene. chegg.com The water-soluble phosphate (B84403) byproduct is also more easily removed during workup compared to the triphenylphosphine (B44618) oxide generated in the Wittig reaction. wiley-vch.dejuliethahn.com
| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |
|---|---|---|
| Phosphorus Reagent | Phosphonium (B103445) Ylide (from Triphenylphosphine) | Phosphonate Carbanion (from Dialkyl phosphonate) |
| Typical (E/Z) Selectivity | Variable; often poor to moderate E-selectivity | High E-selectivity researchgate.net |
| Byproduct | Triphenylphosphine oxide (often difficult to separate) | Dialkylphosphate salt (water-soluble, easy to remove) wiley-vch.de |
| Reactivity of Anion | Generally more reactive | Generally less reactive, more nucleophilic |
Julia-Kocienski Olefination : This powerful olefination method provides excellent (E)-selectivity and is known for its wide functional group tolerance and mild reaction conditions. wikipedia.orgnih.govresearchgate.net The reaction involves the coupling of a metalated heteroaryl alkyl sulfone (most commonly a 1-phenyl-1H-tetrazol-5-yl (PT) sulfone) with an aldehyde. organicreactions.orgorganic-chemistry.org The high E-selectivity results from a kinetically controlled addition to form an anti-β-alkoxysulfone, which then decomposes stereospecifically to the (E)-alkene. wikipedia.org This method has been successfully applied to the synthesis of various stilbenoids, such as resveratrol. wikipedia.org
Palladium-catalyzed reactions have become indispensable tools for the formation of carbon-carbon bonds, offering high efficiency and stereochemical control.
Heck Reaction : The Mizoroki-Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene in the presence of a base. wikipedia.orgwikipedia.org To form a stilbene core, this could involve the reaction of an aryl halide like iodobenzene (B50100) with styrene. wikipedia.orgresearchgate.net The reaction typically proceeds with high trans selectivity at the newly formed double bond. Modern advancements include the use of highly active catalyst systems that operate under milder conditions and the use of microwave irradiation to accelerate the reaction. nih.govnih.gov
Suzuki-Miyaura Coupling : This cross-coupling reaction between an organoboron compound and an organohalide is one of the most reliable methods for constructing C-C bonds. uliege.be A highly stereocontrolled synthesis of (E)-stilbene derivatives can be achieved by coupling an (E)-vinylboronic acid derivative with an aryl bromide. nih.govresearchgate.net For instance, the reaction of (E)-2-phenylethenylboronic acid pinacol (B44631) ester with a substituted aryl bromide using a palladium catalyst and a suitable ligand (e.g., t-Bu₃PHBF₄) proceeds with complete retention of the alkene geometry, yielding the (E)-stilbene product exclusively. nih.govscispace.com Microwave-assisted protocols have been shown to decrease reaction times while maintaining high yields and stereoselectivity. ucur.org
| Reaction | Coupling Partners | Typical Catalyst/Ligand | Key Advantages |
|---|---|---|---|
| Heck Reaction | Aryl Halide + Styrene | Pd(OAc)₂, PPh₃, or NHC ligands researchgate.net | Atom economy, readily available starting materials. |
| Suzuki-Miyaura Coupling | (E)-vinylboronic acid + Aryl Halide | Pd(OAc)₂ / t-Bu₃PHBF₄ nih.govresearchgate.net | Excellent stereochemical control, high functional group tolerance. uliege.be |
Synthetic routes that produce a mixture of (Z) and (E) isomers can be followed by an isomerization step to enrich the desired (E)-isomer. The (Z)-isomer of stilbene is sterically hindered and less stable than the (E)-isomer. wikipedia.org Photochemical isomerization provides a method to convert the (Z)-isomer to the thermodynamically more stable (E)-form. researchgate.net This can be accomplished through direct irradiation with light of an appropriate wavelength or through photosensitized isomerization. acs.org In the latter case, a sensitizer (B1316253) molecule, such as para-benzoquinone, absorbs light and transfers energy to the (Z)-stilbene, facilitating its conversion to the (E)-isomer, sometimes through the formation of an intermediate exciplex. kyoto-u.ac.jprsc.org While effective, this method is often used for purification or as a final step rather than a primary synthetic strategy. In some cases, trace amounts of acid can also catalyze the Z → E isomerization. rsc.org
Nitrogen-Carbon Bond Formation for Morpholine Incorporation
The final key step in the synthesis of this compound is the formation of the bond between the morpholine nitrogen and a vinylic carbon of the stilbene core.
The most direct approach to forming the C-N bond is through a nucleophilic substitution reaction where morpholine acts as the nucleophile. This requires a stilbene precursor that has a leaving group (e.g., a halide) attached to one of the sp²-hybridized vinyl carbons, such as (E)-1-bromo-1,2-diphenylethene.
However, nucleophilic substitution at a vinyl carbon (SₙV reaction) is generally more difficult than at a saturated sp³ carbon (Sₙ2 reaction). Vinyl halides are less reactive due to the increased strength of the C-X bond, which has partial double-bond character, and the steric hindrance around the double bond. askiitians.com
Despite these challenges, such transformations can be achieved under specific conditions:
Transition-Metal Catalysis : The most effective modern method for this type of C-N bond formation is a palladium-catalyzed process, such as the Buchwald-Hartwig amination. This reaction is well-established for coupling amines with aryl and vinyl halides/triflates. The reaction of an (E)-vinyl halide precursor with morpholine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base would be a highly effective strategy for the final step.
Base-Induced Elimination-Addition : In some cases, with a very strong base, the reaction can proceed through an elimination-addition mechanism involving an alkyne intermediate. This pathway, however, is not suitable for this specific target as it would scramble the substitution pattern.
The direct substitution approach is a viable and powerful strategy, particularly when enabled by transition-metal catalysis, allowing for the late-stage introduction of the morpholine moiety onto a pre-formed (E)-stilbene scaffold.
Direct Amidation or Amination Approaches
Direct amination strategies for the synthesis of this compound primarily revolve around the formation of a carbon-nitrogen bond between a pre-formed stilbene precursor and morpholine. A highly effective and widely utilized method for this transformation is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.
This reaction typically involves the coupling of a vinyl halide, such as (E)-1-bromo-1,2-diphenylethene, with morpholine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich biaryl phosphine ligands often demonstrating superior performance by facilitating the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination.
The general reaction scheme can be depicted as follows:
Scheme 1: Buchwald-Hartwig Amination for the Synthesis of this compound
(E)-1-bromo-1,2-diphenylethene + Morpholine --(Pd catalyst, Ligand, Base)--> this compound
Key components and their roles in the Buchwald-Hartwig amination are summarized in the table below.
| Component | Example(s) | Role in the Reaction |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. |
| Ligand | XPhos, SPhos, RuPhos | Stabilizes the palladium center, promotes oxidative addition and reductive elimination. |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Deprotonates the morpholine, facilitating its coordination to the palladium complex. |
| Solvent | Toluene, Dioxane, THF | Provides the medium for the reaction to occur. |
Another direct approach involves the nucleophilic substitution reaction of a suitable stilbene derivative. For instance, (E)-4-(bromoalkoxy)stilbenes can react with morpholine to yield the corresponding morpholine-substituted stilbene derivatives. researchgate.net While this method is effective, it introduces an alkoxy linker between the stilbene core and the morpholine ring, resulting in a different target molecule than this compound. However, the principle of nucleophilic attack by morpholine on an electrophilic stilbene derivative is a relevant concept.
One-Pot and Cascade Synthesis Approaches to the Target Compound
One-pot and cascade reactions offer significant advantages in terms of efficiency, reduced waste, and simplified purification processes by combining multiple synthetic steps into a single operation without the isolation of intermediates. While a specific one-pot synthesis for this compound is not extensively documented, plausible strategies can be devised based on established methodologies for the synthesis of enamines and tetrasubstituted alkenes.
A more feasible approach involves cascade reactions that build the stilbene skeleton and incorporate the morpholine moiety in a sequential manner. For instance, a cascade reaction could be initiated by the coupling of diphenylacetylene (B1204595) with morpholine, followed by an in-situ reaction with an aryl halide. Such a process would construct the trisubstituted vinyl amine in a single pot.
Furthermore, multi-component reactions, which are a subset of one-pot syntheses, could be envisioned. A hypothetical three-component reaction involving diphenylacetylene, morpholine, and a suitable coupling partner in the presence of a catalyst could potentially assemble the target molecule in a convergent manner. Research into one-pot syntheses of allenes from alkynes, aldehydes, and morpholine showcases the potential for such multi-component strategies in forming complex molecules. organic-chemistry.orgnih.gov
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is paramount to achieving high yields and selectivity in the synthesis of this compound, particularly when employing methods like the Buchwald-Hartwig amination. Key parameters that are typically optimized include the choice of catalyst, ligand, base, solvent, temperature, and reaction time.
Catalyst and Ligand Selection: The palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more importantly, the phosphine ligand are critical. Bulky and electron-rich ligands such as XPhos, SPhos, and other biaryl phosphines have been shown to be highly effective for C-N cross-coupling reactions involving challenging substrates. nih.gov The choice of ligand can significantly impact the rate of reaction and the suppression of side reactions.
Base and Solvent Effects: The base plays a crucial role in the deprotonation of morpholine. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. The choice of solvent is also critical, with anhydrous, aprotic solvents like toluene, dioxane, and tetrahydrofuran (B95107) (THF) being preferred to prevent catalyst deactivation and unwanted side reactions.
Temperature and Reaction Time: The reaction temperature is a key variable to control the rate of reaction. While some modern catalyst systems can operate at room temperature, many Buchwald-Hartwig aminations require elevated temperatures (typically 80-110 °C) to proceed at a reasonable rate. The reaction time is monitored to ensure complete conversion of the starting materials and to minimize the formation of degradation products.
The following table provides a summary of typical conditions that can be optimized for the Buchwald-Hartwig amination of a vinyl halide with morpholine.
| Parameter | Conditions to be Optimized | Expected Outcome |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(dba)₂ | Higher catalyst activity and stability. |
| Ligand | XPhos, SPhos, RuPhos, BrettPhos | Increased reaction rate and yield, improved substrate scope. |
| Base | NaOtBu, KOtBu, K₃PO₄, Cs₂CO₃ | Efficient deprotonation of the amine without catalyst inhibition. |
| Solvent | Toluene, Dioxane, THF, DME | Improved solubility of reactants and catalyst, prevention of side reactions. |
| Temperature | Room Temperature to 120 °C | Faster reaction rates at higher temperatures, balanced with catalyst stability. |
| Catalyst Loading | 0.1 - 5 mol% | Minimizing catalyst cost while maintaining high efficiency. |
Purification Techniques for Isomeric Purity (E-isomer)
A critical aspect of the synthesis of this compound is ensuring the stereochemical purity of the final product, specifically isolating the desired (E)-isomer from the potentially co-formed (Z)-isomer. Stilbene derivatives can often be synthesized as a mixture of E/Z isomers, and their separation is essential for applications where stereochemistry is crucial.
Chromatographic Methods: Column chromatography is a standard and effective technique for separating E and Z isomers of stilbene derivatives. The separation is based on the difference in polarity between the two isomers. Generally, the (E)-isomer is less polar than the (Z)-isomer due to its higher symmetry and smaller net dipole moment. This difference in polarity leads to different retention times on a silica (B1680970) gel column, allowing for their separation. A mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate, is typically used as the eluent.
For challenging separations where the polarity difference is minimal, High-Performance Liquid Chromatography (HPLC), particularly on a semi-preparative scale, can be employed to achieve high levels of isomeric purity. bristol.ac.uk
Crystallization: Fractional crystallization is another powerful technique for the purification of the (E)-isomer. This method relies on the difference in solubility and crystal lattice energy between the E and Z isomers. The (E)-isomer of stilbene and its derivatives is often more crystalline and less soluble than the corresponding (Z)-isomer, which may exist as an oil or a lower-melting solid. By carefully selecting a suitable solvent or solvent mixture and controlling the cooling rate, the less soluble (E)-isomer can be selectively crystallized from the solution, leaving the (Z)-isomer in the mother liquor.
The choice of purification method depends on the scale of the synthesis and the required level of purity. For laboratory-scale synthesis, a combination of column chromatography followed by recrystallization is often employed to obtain the analytically pure (E)-isomer.
Reactivity of the Morpholine Nitrogen Atom
The nitrogen atom in the morpholine ring possesses a lone pair of electrons, making it both basic and nucleophilic. However, in the context of an enamine structure, this reactivity is modulated by the delocalization of the lone pair into the adjacent π-system of the double bond. This resonance effect decreases the electron density on the nitrogen, rendering it less nucleophilic and less basic than a typical secondary amine like morpholine itself. wikipedia.org
N-Alkylation and N-Acylation Reactions
The direct N-alkylation or N-acylation of an enamine at the nitrogen atom is generally not a primary reaction pathway under standard conditions. The nucleophilicity of an enamine is predominantly expressed at the β-carbon of the double bond due to resonance. Therefore, reaction with electrophiles such as alkyl halides or acyl chlorides typically leads to C-alkylation or C-acylation.
However, N-acylation of the parent amine, morpholine, is a common and straightforward reaction used to produce various amides. These reactions are typically performed by treating morpholine with an acylating agent like an acid chloride or an anhydride, often in the presence of a base to neutralize the acid byproduct. For example, N-acetylmorpholine can be prepared by reacting morpholine with ethyl acetate or other acetylating agents. google.com
Table 1: Examples of N-Acylation Reactions of Morpholine
| Acylating Agent | Product | Reaction Conditions | Reference |
|---|---|---|---|
| Ethyl Acetate | N-acetylmorpholine | Ionic liquid catalyst, 140-160 °C | google.com |
| Phenylacetyl chloride | N-(phenylacetyl)morpholine | Triethylamine | youtube.com |
Should N-alkylation or N-acylation of this compound occur at the nitrogen, it would result in the formation of a quaternary iminium salt or an enamide, respectively. These reactions would disrupt the enamine conjugation and are generally less favored than attack at the β-carbon.
Protonation Studies and Basicity Characterization
The nitrogen atom of the morpholine moiety imparts basic properties to the molecule. Like most simple alkyl amines, morpholine is a base with the pKa of its conjugate acid being approximately 8.5. wikipedia.org However, when incorporated into an enamine, the basicity of the nitrogen is significantly reduced. This is due to the delocalization of the nitrogen's lone pair of electrons into the carbon-carbon double bond, which makes the lone pair less available for protonation.
Protonation of an enamine can occur at two sites: the nitrogen atom or the β-carbon. Protonation at the nitrogen atom is a reversible process that forms an enaminium ion. Protonation at the β-carbon, however, generates an iminium ion. This iminium ion is susceptible to hydrolysis, which can cleave the molecule back to its parent carbonyl compound (deoxybenzoin in this case) and the secondary amine (morpholine).
The reduced basicity of morpholine-containing enamines has been noted in studies of their use in organocatalysis, where they are found to be less reactive than corresponding pyrrolidine (B122466) or piperidine (B6355638) enamines. nih.gov This lower reactivity is attributed to the electron-withdrawing inductive effect of the oxygen atom in the morpholine ring and a more pronounced pyramidal geometry at the nitrogen, which hinders effective p-orbital overlap with the double bond. nih.gov
Reactions Involving the (E)-1,2-diphenylethenyl Moiety
The (E)-1,2-diphenylethenyl moiety, as part of the enamine system, is electron-rich and serves as the primary site for reactions with electrophiles. The morpholine group acts as a powerful electron-donating group, significantly increasing the nucleophilicity of the carbon-carbon double bond, particularly at the β-carbon (the carbon not attached to the nitrogen).
Electrophilic Addition Reactions Across the Carbon-Carbon Double Bond
The characteristic reaction of enamines with electrophiles involves the nucleophilic attack of the β-carbon on the electrophile. This reaction is technically an electrophilic addition to the enamine, which proceeds via a two-step mechanism. The initial attack forms a new carbon-electrophile bond and generates an iminium ion intermediate. This intermediate is then typically hydrolyzed during aqueous workup to yield a ketone or aldehyde that is substituted at the α-position.
For this compound, reaction with an electrophile (E+) would lead to the formation of an α-substituted deoxybenzoin (B349326) derivative after hydrolysis. The steric bulk of the two phenyl groups would influence the approach of the electrophile.
Cycloaddition Reactions (e.g., [2+2], Diels-Alder)
Enamines are excellent partners in various cycloaddition reactions due to the electron-rich nature of their double bond. bohrium.com
[2+2] Cycloaddition: Enamines can undergo [2+2] cycloadditions with electron-deficient alkenes (ketenes, isocyanates, etc.) to form four-membered cyclobutane (B1203170) rings. researchgate.net The reaction is often stepwise, proceeding through a zwitterionic intermediate. The significant steric hindrance provided by the two phenyl groups in this compound would likely pose a substantial barrier to this type of reaction, potentially requiring highly reactive reaction partners or harsh conditions.
Diels-Alder ([4+2]) Cycloaddition): In the Diels-Alder reaction, enamines typically function as the electron-rich "dienophile" (the 2π-electron component). wikipedia.orgmasterorganicchemistry.com They react with electron-deficient dienes in what is known as an inverse-electron-demand Diels-Alder reaction. Alternatively, they can be part of a diene system. Given its structure, this compound would act as a dienophile. However, its reactivity would be significantly diminished by two factors:
Steric Hindrance: The presence of two phenyl groups and a morpholine ring on the double bond creates a highly substituted, sterically crowded environment, making the approach of a diene difficult.
Lack of Activating Group: In a normal Diels-Alder reaction, the dienophile is activated by an electron-withdrawing group, which is not present here. researchgate.net While the enamine is electron-rich, making it suitable for inverse-demand reactions, the tetrasubstituted nature of the double bond remains a major hurdle.
Electrophilic Aromatic Substitution on Phenyl Rings
The enamine substituent, specifically the morpholino group, is a powerful activating group for electrophilic aromatic substitution (SEAr). oneonta.edu The nitrogen lone pair can be delocalized not only into the double bond but further into the π-systems of the attached phenyl rings. This donation of electron density significantly activates the rings, making them much more reactive than benzene (B151609) itself.
This activating influence is directed primarily to the ortho and para positions of the phenyl rings. organicchemistrytutor.comlibretexts.org This can be visualized by drawing resonance structures where the negative charge from the delocalized nitrogen lone pair resides on the ortho and para carbons of the phenyl rings.
Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Substituent Group | Type | Directing Effect | Reference |
|---|---|---|---|
| -NR2 (e.g., Morpholino) | Strongly Activating | Ortho, Para | oneonta.edu |
| -OR (e.g., Methoxy) | Moderately Activating | Ortho, Para | organicchemistrytutor.com |
| -R (e.g., Alkyl) | Weakly Activating | Ortho, Para | libretexts.org |
| -NO2 | Strongly Deactivating | Meta | oneonta.edu |
Therefore, reactions such as nitration, halogenation, sulfonation, or Friedel-Crafts alkylation/acylation would be expected to occur preferentially at the ortho and para positions of the two phenyl rings. The steric bulk of the rest of the molecule might favor substitution at the less hindered para position over the ortho positions.
Oxidative and Reductive Transformations of the Compound
The enamine functionality in this compound is susceptible to both oxidative cleavage and reduction, leading to a variety of valuable chemical entities.
Oxidative Transformations
The carbon-carbon double bond in enamines can be cleaved under oxidative conditions, typically yielding carbonyl compounds. A common and powerful method for this transformation is ozonolysis. While specific studies on this compound are not extensively documented in the available literature, the general reactivity of enamines suggests that ozonolysis would lead to the cleavage of the diphenylethenyl moiety.
The reaction proceeds via the formation of an unstable primary ozonide, which rearranges to a more stable secondary ozonide. Subsequent workup of the ozonide determines the final products. A reductive workup, often employing reagents like dimethyl sulfide (B99878) (DMS) or zinc dust and water, would be expected to yield benzophenone (B1666685) and a morpholine-derived aldehyde. An oxidative workup, using hydrogen peroxide, would likely produce benzophenone and the corresponding morpholine-derived carboxylic acid.
Another potential oxidative transformation involves the use of other oxidizing agents such as potassium permanganate (B83412) (KMnO4) or osmium tetroxide (OsO4) followed by an oxidative cleavage agent like sodium periodate (B1199274) (NaIO4). These reagents can also cleave the double bond to afford carbonyl compounds.
Reductive Transformations
The double bond of enamines can be readily reduced to the corresponding saturated amine. Catalytic hydrogenation is a highly effective method for this transformation. In the case of this compound, hydrogenation over a noble metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), or Raney nickel would be expected to saturate the ethenyl double bond.
This reaction would yield 4-(1,2-diphenylethyl)morpholine. The choice of catalyst, solvent, and reaction conditions (temperature and pressure) can influence the efficiency and selectivity of the reduction. Given the steric hindrance from the two phenyl groups, relatively mild conditions would likely be sufficient to achieve this transformation without affecting the aromatic rings.
Alternative reducing agents could also be employed. For instance, reductions with diimide (N2H2), generated in situ from hydrazine (B178648) and an oxidizing agent, can selectively reduce non-polar double bonds and are often compatible with a variety of functional groups.
| Transformation | Reagents and Conditions | Expected Major Product(s) |
| Oxidative Cleavage | 1. O3, CH2Cl2, -78 °C; 2. (CH3)2S (Reductive Workup) | Benzophenone, Morpholine-4-carbaldehyde |
| 1. O3, CH2Cl2, -78 °C; 2. H2O2 (Oxidative Workup) | Benzophenone, Morpholin-4-yl(oxo)acetic acid | |
| Reduction | H2, Pd/C, Ethanol, Room Temperature | 4-(1,2-diphenylethyl)morpholine |
| N2H4, H2O2, Ethanol | 4-(1,2-diphenylethyl)morpholine |
Mechanistic Studies of Key Organic Transformations
Understanding the mechanisms of these transformations provides insight into the reactivity of this compound and allows for the prediction and control of reaction outcomes.
Mechanism of Oxidative Cleavage (Ozonolysis)
The ozonolysis of the enamine double bond is believed to proceed through the Criegee mechanism. This mechanism involves a [3+2] cycloaddition of ozone to the carbon-carbon double bond to form a primary ozonide (molozonide). This intermediate is highly unstable and rapidly undergoes a retro-[3+2] cycloaddition to break apart into a carbonyl compound (benzophenone) and a carbonyl oxide (a zwitterionic species derived from the morpholine-containing fragment).
These two fragments can then recombine in a different orientation via another [3+2] cycloaddition to form a more stable secondary ozonide (1,2,4-trioxolane). The final products are then obtained by the workup of this secondary ozonide. A reductive workup with dimethyl sulfide involves the nucleophilic attack of the sulfide on an oxygen atom of the ozonide, leading to its collapse and the formation of dimethyl sulfoxide (B87167) (DMSO) and the desired carbonyl products.
Mechanism of Reductive Transformation (Catalytic Hydrogenation)
The catalytic hydrogenation of the enamine double bond occurs on the surface of a heterogeneous catalyst. The mechanism involves the adsorption of both the enamine and molecular hydrogen onto the catalyst surface. The dihydrogen molecule undergoes dissociative chemisorption to form metal-hydride bonds.
The adsorbed enamine then undergoes sequential addition of two hydrogen atoms to the carbon atoms of the double bond. This typically occurs in a syn-fashion, meaning both hydrogen atoms add to the same face of the double bond, although subsequent epimerization is possible depending on the reaction conditions and the substrate structure. Finally, the saturated product, 4-(1,2-diphenylethyl)morpholine, desorbs from the catalyst surface, regenerating the active catalytic sites for the next cycle. The rate and efficiency of the reaction are influenced by factors such as the choice of catalyst, solvent polarity, temperature, and hydrogen pressure, all of which can affect the adsorption and reaction steps on the catalyst surface.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, detailed information about the chemical environment, connectivity, and stereochemistry can be obtained.
The 1H NMR spectrum of this compound provides a proton map of the molecule. The chemical shifts (δ) indicate the electronic environment of each proton, while coupling constants (J) reveal interactions between neighboring protons.
In a typical analysis, the aromatic protons of the two phenyl rings are expected to appear in the downfield region of the spectrum, generally between δ 7.0 and 7.5 ppm. The integration of these signals would correspond to the total number of aromatic protons. The vinylic proton, a key feature of the stilbene backbone, is anticipated to resonate as a singlet, with its chemical shift influenced by the electronic effects of the attached phenyl and morpholine groups.
The protons of the morpholine ring exhibit characteristic signals in the upfield region. The methylene (B1212753) protons adjacent to the oxygen atom typically appear at a lower field (around δ 3.7 ppm) compared to the methylene protons adjacent to the nitrogen atom (around δ 3.0 ppm) due to the deshielding effect of the electronegative oxygen. The coupling patterns of these protons would provide further confirmation of their arrangement within the morpholine ring.
Table 1: 1H NMR Spectroscopic Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic Protons | 7.0 - 7.5 | Multiplet | - |
| Vinylic Proton | ~6.0 | Singlet | - |
| Morpholine (-CH2-O) | ~3.7 | Triplet | ~4.5 |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific NMR instrument used.
The 13C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal.
The carbon atoms of the two phenyl rings are expected to resonate in the aromatic region, typically between δ 120 and 140 ppm. The quaternary carbons of the phenyl rings, to which the vinyl group is attached, will appear in a similar region but with lower intensity. The two vinylic carbons of the central ethenyl bridge will also have characteristic chemical shifts, which are crucial for confirming the (E)-stereochemistry of the double bond.
The carbon atoms of the morpholine ring will appear in the upfield region of the spectrum. The carbon atoms adjacent to the oxygen atom are expected to be downfield shifted (around δ 67 ppm) compared to the carbon atoms adjacent to the nitrogen atom (around δ 50 ppm).
Table 2: 13C NMR Spectroscopic Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| Aromatic Carbons (CH) | 120 - 130 |
| Aromatic Carbons (Quaternary) | 130 - 145 |
| Vinylic Carbons | 115 - 140 |
| Morpholine (-CH2-O) | ~67 |
COSY (Correlation Spectroscopy): A COSY experiment would reveal proton-proton coupling networks. For instance, it would show correlations between the adjacent methylene protons within the morpholine ring, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of the proton signals to their corresponding carbon atoms in the morpholine ring and the phenyl groups.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This technique would be instrumental in establishing the connectivity between the morpholine ring, the vinylic bridge, and the phenyl rings. For example, correlations would be expected between the vinylic proton and the carbons of the phenyl rings, as well as the adjacent carbon of the morpholine ring.
Vibrational Spectroscopy
The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups within the molecule.
The C-H stretching vibrations of the aromatic rings are expected to appear above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings and the central ethenyl double bond would be observed in the 1600-1450 cm⁻¹ region. A key band for the (E)-stilbene structure is the out-of-plane C-H bending vibration of the trans-alkene, which typically appears as a strong band around 960 cm⁻¹. The presence of the morpholine ring would be indicated by the C-N and C-O stretching vibrations. The C-O-C stretching of the ether linkage in the morpholine ring is expected to produce a strong band in the 1120-1080 cm⁻¹ region.
Table 3: FT-IR Spectroscopic Data for this compound
| Vibrational Mode | Frequency (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | >3000 | Medium |
| Alkene C=C Stretch | ~1600 | Medium |
| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |
| C-O-C Stretch (Ether) | 1120-1080 | Strong |
While specific Raman spectroscopic data for this compound is not extensively reported, this technique would provide complementary information to FT-IR. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations.
The C=C stretching vibration of the central double bond and the symmetric breathing modes of the phenyl rings would be expected to give strong signals in the Raman spectrum. These signals are often more intense in Raman than in FT-IR for symmetrical molecules. Analysis of the Raman spectrum could also offer insights into the conformational properties of the molecule in the solid state or in solution. The vibrational fingerprint provided by Raman spectroscopy would be a valuable tool for identifying the compound and for studying any potential polymorphic forms.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of a molecule by analyzing its mass-to-charge ratio (m/z) and that of its fragments.
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which can be used to deduce its elemental formula. For this compound, the molecular formula is C₂₀H₂₃NO. HRMS can distinguish this from other combinations of atoms that might have the same nominal mass.
The theoretical monoisotopic mass of the neutral molecule is calculated to be 293.17796 u. In positive-ion mode ESI-HRMS, the compound is typically observed as the protonated molecule, [M+H]⁺. The exact mass of this ion allows for unambiguous confirmation of the elemental composition.
| Species | Formula | Calculated Exact Mass (u) |
|---|---|---|
| Neutral Molecule [M] | C₂₀H₂₃NO | 293.17796 |
| Protonated Molecule [M+H]⁺ | C₂₀H₂₄NO⁺ | 294.18524 |
The fragmentation pattern of a molecule provides a fingerprint that can be used for structural elucidation. The method of ionization significantly influences the resulting fragments.
Electrospray Ionization (ESI): As a soft ionization technique, ESI typically generates the protonated molecular ion [M+H]⁺ with minimal initial fragmentation. Tandem MS (MS/MS) experiments, where the [M+H]⁺ ion is isolated and fragmented, are used to probe the structure. For this compound, protonation is expected to occur at the basic nitrogen atom of the morpholine ring. Plausible fragmentation pathways would involve the cleavage of the morpholine ring or its detachment from the vinyl group, as these bonds are activated by the charge site.
Electron Impact (EI): EI is a high-energy "hard" ionization technique that produces a molecular ion radical cation (M⁺•) which is prone to extensive fragmentation. chemguide.co.uk The resulting spectrum is typically complex but highly reproducible and rich in structural information. nih.gov For the title compound, fragmentation would likely involve several key pathways:
Cleavage alpha to the nitrogen atom: This is a common fragmentation pathway for amines and could lead to the loss of a C₂H₄O radical or related fragments from the morpholine ring.
Formation of a stable stilbene fragment: Cleavage of the C-N bond connecting the morpholine ring to the ethenyl group would yield a highly stable diphenylvinyl cation.
Rearrangements: The phenyl groups can lead to the formation of a tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, a common feature in the mass spectra of compounds containing benzyl (B1604629) moieties.
| m/z | Proposed Fragment Ion | Formula | Originating Technique (Likely) |
|---|---|---|---|
| 294 | [M+H]⁺ | C₂₀H₂₄NO⁺ | ESI |
| 293 | [M]⁺• | C₂₀H₂₃NO⁺• | EI |
| 207 | Diphenylvinyl Cation | C₁₆H₁₅⁺ | ESI/EI |
| 178 | Diphenylethyne Radical Cation | C₁₄H₁₀⁺• | EI |
| 91 | Tropylium Ion | C₇H₇⁺ | EI |
| 86 | Morpholine Imine Cation | C₄H₈NO⁺ | ESI/EI |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The spectrum is characteristic of the chromophores present in the molecule.
The core chromophore in this compound is the trans-stilbene system, which features an extended π-conjugated system across the two phenyl rings and the central double bond. This conjugation results in a strong π → π* electronic transition. In non-polar solvents, trans-stilbene itself typically exhibits a strong absorption maximum (λₘₐₓ) around 295-300 nm.
The morpholine group, attached to the ethenyl bridge via its nitrogen atom, acts as an auxochrome. The lone pair of electrons on the nitrogen can interact with the π-system of the stilbene core. This interaction, known as conjugation, extends the chromophore and typically leads to a bathochromic (red) shift, moving the λₘₐₓ to a longer wavelength, and may also increase the intensity of the absorption (hyperchromic effect). Therefore, the principal absorption band for this compound is expected to be observed at a wavelength longer than that of unsubstituted trans-stilbene.
| Compound | Expected λₘₐₓ (nm) | Electronic Transition |
|---|---|---|
| trans-Stilbene (Reference) | ~295-300 | π → π |
| This compound | >300 (Estimated) | π → π |
X-ray Crystallography for Solid-State Molecular Structure and Stereochemistry
While a published crystal structure for this compound could not be located in a review of the scientific literature, X-ray crystallography remains the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state.
Should a single-crystal X-ray diffraction study be performed, it would provide unequivocal data on several key structural aspects:
Stereochemistry: It would confirm the (E)-configuration of the double bond, showing the two phenyl rings on opposite sides.
Conformation: The analysis would reveal the conformation of the morpholine ring, which typically adopts a stable chair conformation. nih.govresearchgate.net It would also determine whether the attachment to the vinyl group is at an equatorial or axial position of the chair.
Molecular Geometry: Precise bond lengths, bond angles, and torsion angles for the entire molecule would be determined. This would quantify the planarity of the stilbene core and the dihedral angles between the phenyl rings and the central C=C double bond.
Intermolecular Interactions: The crystal packing would show how molecules arrange themselves in the lattice, revealing any significant intermolecular forces such as hydrogen bonds or π–π stacking interactions that stabilize the solid-state structure. researchgate.net
For illustrative purposes, crystallographic studies of related 4-substituted morpholine compounds have confirmed the chair conformation of the morpholine ring and provided detailed geometric data. nih.gov A similar analysis of the title compound would yield a comparable set of precise structural parameters.
Theoretical and Computational Chemistry Studies of 4 E 1,2 Diphenylethenyl Morpholine
Conformational Analysis and Energetics
Investigation of Morpholine (B109124) Ring Conformations (Chair, Skew-Boat) and Inversion Barriers
The six-membered morpholine ring, like cyclohexane, is not planar and adopts puckered conformations to relieve ring strain. The two most significant conformations are the "chair" and the "skew-boat" (or twist-boat) forms.
The chair conformation is generally the most stable arrangement for a six-membered ring, as it minimizes both angle strain and torsional strain by keeping all substituents on adjacent carbons in a staggered arrangement. utdallas.edunih.gov In 4-[(E)-1,2-diphenylethenyl]morpholine, the diphenylethenyl group would be attached to the nitrogen atom.
The skew-boat conformation is a higher-energy, more flexible form than the chair. utdallas.edu It is an intermediate in the process of ring inversion, where one chair conformation converts to another. The energy difference between the chair and skew-boat forms, and the barrier to this inversion, can be influenced by the nature of the substituents on the ring. For the parent morpholine molecule, the chair form is significantly more stable. researchgate.net
Table 1: Illustrative Energetic Data for Morpholine Ring Conformations This table presents hypothetical energy values based on typical findings for substituted morpholine rings, as specific data for this compound is not available in the provided search results.
| Conformation | Relative Energy (kcal/mol) | Inversion Barrier (kcal/mol) |
|---|---|---|
| Chair | 0 (most stable) | - |
| Skew-Boat | 5-6 | - |
| Chair-to-Chair Inversion | - | 10-12 |
Rotational Barriers and Steric Interactions of the Diphenylethenyl Moiety
The diphenylethenyl portion of the molecule, which is structurally related to trans-stilbene (B89595), also possesses conformational flexibility. The key rotational freedom is around the single bonds connecting the phenyl rings to the ethenyl double bond.
High-level theoretical studies on trans-stilbene have investigated the rotational barriers of the phenyl groups. researchgate.net The rotation of a phenyl ring relative to the plane of the double bond is hindered by steric interactions. The most stable conformation is typically planar or near-planar to maximize conjugation, but steric clash between the ortho-hydrogens of the phenyl rings and the hydrogens on the ethenyl bridge can lead to a slightly twisted ground state. The energy barrier to rotation through a perpendicular arrangement is significant. researchgate.net In this compound, the attachment of the morpholine ring to the nitrogen, which is conjugated with the diphenylethenyl system, will further influence these rotational barriers.
Table 2: Exemplary Rotational Barrier Data for the Diphenylethenyl Moiety This table provides estimated rotational barrier values based on computational studies of trans-stilbene and related structures, as specific data for this compound is not available.
| Rotation | Dihedral Angle (°) | Estimated Rotational Barrier (kcal/mol) |
|---|---|---|
| Phenyl Ring Rotation | 90 | 2-5 |
Interplay Between Morpholine Ring Conformation and Ethenyl Substituent Orientation
The conformation of the morpholine ring and the orientation of the diphenylethenyl substituent are not independent. The spatial arrangement of the bulky diphenylethenyl group can influence the preference for a particular chair conformation of the morpholine ring. Conversely, the puckering of the morpholine ring will affect the preferred rotational angle of the diphenylethenyl moiety to minimize steric hindrance.
Computational modeling would be essential to fully explore this interplay. By calculating the potential energy surface as a function of both the morpholine ring puckering coordinates and the dihedral angles of the diphenylethenyl group, a detailed understanding of the molecule's conformational landscape could be achieved.
Electronic Structure and Spectroscopic Property Prediction
Theoretical methods are invaluable for understanding the electronic properties of this compound, which are fundamental to its reactivity and spectroscopic characteristics.
Density Functional Theory (DFT) Calculations for Ground State Geometry and Electronic Properties
Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure and properties of molecules. researchgate.netmdpi.com DFT calculations can be employed to determine the optimized ground-state geometry of this compound, providing precise information on bond lengths, bond angles, and dihedral angles. These calculations would likely confirm a chair conformation for the morpholine ring and a near-planar arrangement for the diphenylethenyl moiety as the lowest energy structure. researchgate.net
Beyond geometry, DFT can compute a range of electronic properties, including:
Molecular orbital energies: Essential for understanding chemical reactivity.
Electron density distribution: Reveals the electron-rich and electron-poor regions of the molecule.
Vibrational frequencies: Can be used to predict the infrared and Raman spectra of the molecule.
For morpholine derivatives, DFT calculations have been successfully used to establish the configuration and stable conformation of the molecule. researchgate.net
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Spatial Distributions)
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orgnumberanalytics.com
HOMO (Highest Occupied Molecular Orbital): This is the outermost orbital containing electrons. It represents the ability of the molecule to donate electrons. The spatial distribution of the HOMO indicates the likely sites of electrophilic attack.
LUMO (Lowest Unoccupied Molecular Orbital): This is the innermost orbital without electrons. It represents the ability of the molecule to accept electrons. The spatial distribution of the LUMO indicates the likely sites of nucleophilic attack.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial parameter. wuxibiology.com A small HOMO-LUMO gap generally implies high chemical reactivity, as it is easier to excite an electron from the HOMO to the LUMO. edu.krd
For this compound, the HOMO is expected to be localized primarily on the electron-rich diphenylethenyl moiety, with some contribution from the nitrogen atom of the morpholine ring. The LUMO is likely to be distributed over the π-system of the diphenylethenyl group. DFT calculations would provide detailed visualizations of these orbitals and a precise value for the energy gap.
Table 3: Representative Frontier Molecular Orbital Data This table presents hypothetical energy values for the frontier orbitals based on general principles and calculations on analogous molecules, as specific data for this compound is not available.
| Molecular Orbital | Energy (eV) | Spatial Distribution |
|---|---|---|
| HOMO | -5.5 to -6.5 | Primarily on the diphenylethenyl moiety and nitrogen atom |
| LUMO | -1.0 to -2.0 | Primarily on the diphenylethenyl moiety |
| HOMO-LUMO Gap | 4.0 to 5.0 | - |
Prediction of NMR Chemical Shifts and Vibrational Frequencies
Density Functional Theory (DFT) has become a standard and reliable method for predicting the nuclear magnetic resonance (NMR) chemical shifts and vibrational frequencies of organic molecules. researchgate.netnrel.govnih.gov By calculating the electronic structure and the resulting magnetic shielding tensors, DFT can provide theoretical ¹H and ¹³C NMR spectra that are often in good agreement with experimental data. nrel.govnih.gov
For this compound, a typical computational approach would involve:
Geometry Optimization: The molecule's three-dimensional structure is optimized to find its lowest energy conformation. This is crucial as chemical shifts are highly sensitive to the geometric arrangement of atoms. For this molecule, key considerations would be the planarity of the diphenylethenyl group and the characteristic chair conformation of the morpholine ring.
Shielding Tensor Calculation: Using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), the NMR shielding tensors are calculated for each nucleus.
Chemical Shift Prediction: The isotropic shielding values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.
Similarly, DFT calculations can predict the infrared (IR) and Raman spectra by computing the harmonic vibrational frequencies. researchgate.net These frequencies arise from the different modes of vibration within the molecule, such as C-H stretching, C=C bending, and the ring vibrations of the phenyl and morpholine groups. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are therefore typically scaled by an empirical factor to improve accuracy.
Table 1: Representative Predicted Vibrational Frequencies for a Morpholine Derivative (Note: This table is illustrative, based on general findings for morpholine derivatives, not specific to this compound)
| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) |
|---|---|
| Phenyl C-H Stretch | 3050-3100 |
| Alkene C-H Stretch | 3010-3040 |
| Morpholine CH₂ Stretch | 2850-2950 |
| C=C Stretch | 1600-1650 |
| Phenyl Ring Stretch | 1450-1600 |
| Morpholine C-N Stretch | 1110-1140 |
Time-Dependent DFT (TD-DFT) for UV-Vis Absorption and Fluorescence Properties
The electronic absorption and emission properties of this compound, which are governed by its stilbene (B7821643) chromophore, can be effectively studied using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comqnl.qa This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of UV-visible light.
The computational workflow for TD-DFT analysis includes:
Ground State Optimization: A high-quality geometry optimization of the ground state is performed using DFT.
Excited State Calculation: TD-DFT is then used to calculate the vertical excitation energies and oscillator strengths for a number of low-lying excited states. The excitation with the largest oscillator strength typically corresponds to the main absorption band (λ_max).
For this compound, the primary electronic transition is expected to be a π → π* transition localized on the stilbene framework. The morpholine group, acting as an auxochrome, can influence the energy of this transition through its electron-donating nitrogen atom, potentially causing a shift in the absorption maximum compared to unsubstituted stilbene. TD-DFT calculations can quantify this effect and analyze the molecular orbitals involved in the transition (e.g., the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO). researchgate.netqnl.qa
Furthermore, by optimizing the geometry of the first excited state, TD-DFT can also be used to predict fluorescence properties, providing the energy of the emission from the relaxed excited state back to the ground state. The difference between the absorption and emission energies is known as the Stokes shift.
Table 2: Illustrative TD-DFT Results for a Substituted Stilbene Derivative (Note: This is a representative table based on typical findings for similar chromophores, not specific to the title compound)
| Parameter | Predicted Value |
|---|---|
| Main Electronic Transition | HOMO → LUMO (π → π*) |
| Calculated λ_max (Absorption) | ~320-350 nm |
| Oscillator Strength (f) | > 1.0 |
| Calculated λ_max (Fluorescence) | ~380-420 nm |
Reaction Mechanism Elucidation through Computational Methods
Computational chemistry is a key tool for elucidating reaction mechanisms, mapping potential energy surfaces, and identifying transition states. nih.govresearchgate.net For this compound, theoretical methods could be applied to understand its synthesis or its subsequent reactions. For instance, one common synthesis route for such enamines involves the condensation of a ketone (e.g., deoxybenzoin) with morpholine.
DFT calculations could model this reaction by:
Identifying the structures of reactants, intermediates, and products.
Locating the transition state structure for each step of the reaction.
Such studies can reveal the rate-determining step of the reaction and explain the observed regioselectivity and stereoselectivity. nih.gov For example, computational analysis of the addition of morpholine to a carbonyl compound can clarify whether the mechanism is concerted or stepwise and can model the role of acid or base catalysts in facilitating the reaction. nih.gov
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects
While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment.
For this compound, MD simulations would be particularly useful for exploring:
Conformational Dynamics: The flexibility of the morpholine ring and its connection to the rigid stilbene unit can be studied. MD can show the timescale and nature of conformational changes, such as the chair-boat interconversion of the morpholine ring.
Solvent Effects: By explicitly including solvent molecules (e.g., water, ethanol) in the simulation box, MD can provide a detailed picture of solvation. nih.gov It can reveal the structure of the solvent shell around the molecule, identify specific interactions like hydrogen bonds between the solvent and the morpholine oxygen, and show how the solvent influences the molecule's conformational preferences. These explicit solvent models can provide a more realistic environment than the implicit continuum models often used in DFT calculations. nih.gov
The results from MD simulations can be used to calculate time-averaged properties, providing a more accurate comparison with experimental data that is also averaged over a large ensemble of molecules and their various conformations.
Applications in Advanced Materials and Organic Synthesis
Role as a Building Block in Complex Organic Synthesis
The morpholine (B109124) ring is a well-established pharmacophore and a versatile building block in organic synthesis, prized for its chemical stability and its ability to influence the solubility and pharmacokinetic properties of larger molecules. researchgate.netebi.ac.uk The presence of the morpholine group in 4-[(E)-1,2-diphenylethenyl]morpholine makes it a valuable synthon for the construction of more complex molecular architectures. The nitrogen atom of the morpholine ring can act as a nucleophile or a base, facilitating a variety of chemical transformations.
Furthermore, the stilbene (B7821643) backbone provides a rigid scaffold that can be functionalized at various positions on the phenyl rings. This allows for the strategic attachment of other functional groups, leading to the creation of elaborate molecules with tailored properties. The synthesis of such derivatives often relies on well-established methodologies in organic chemistry, including cross-coupling reactions. For instance, palladium-catalyzed reactions like the Suzuki-Miyaura and Heck reactions are powerful tools for forming carbon-carbon bonds, enabling the linkage of the this compound unit to other aromatic or vinylic systems. organic-chemistry.orgmdpi.comorganic-chemistry.org
Optoelectronic Properties and Potential Applications
The extended π-conjugated system of the stilbene core in this compound is the primary determinant of its optoelectronic properties. Stilbene and its derivatives are known for their characteristic photochemical and photophysical behaviors, including fluorescence and photoisomerization. researchgate.net
Chromophoric and Fluorophoric Characteristics
As a chromophore, this compound absorbs light in the ultraviolet-visible region of the electromagnetic spectrum. The precise wavelength of maximum absorption (λmax) is influenced by the electronic nature of the substituents on the stilbene framework. The morpholine group, being an electron-donating group through the nitrogen lone pair, can influence the energy levels of the molecular orbitals, thereby affecting the absorption characteristics.
Many stilbene derivatives are also fluorophoric, meaning they can emit light after being excited by the absorption of photons. The fluorescence properties, such as the emission wavelength and quantum yield, are highly sensitive to the molecular structure and the surrounding environment. The introduction of a morpholine substituent can modulate these properties, potentially leading to materials with tailored emission colors and efficiencies.
Table 1: Hypothetical Photophysical Data for this compound
| Property | Value |
| Absorption Maximum (λmax) | ~350 nm |
| Molar Extinction Coefficient (ε) | >30,000 M-1cm-1 |
| Emission Maximum (λem) | ~420 nm |
| Fluorescence Quantum Yield (ΦF) | >0.5 |
| Stokes Shift | ~70 nm |
Note: This table is illustrative and based on the general properties of similar stilbene derivatives. Actual experimental values may vary.
Potential for Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics
The luminescent properties of stilbene derivatives make them promising candidates for applications in organic light-emitting diodes (OLEDs). In an OLED, an organic material emits light in response to an electric current. The color and efficiency of the emitted light are determined by the electronic structure of the emissive material. The tunability of the fluorescence of this compound through chemical modification could allow for the development of blue-emitting materials, which are crucial for full-color displays and white lighting applications.
In the field of organic photovoltaics (OPVs), organic semiconductors are used to convert sunlight into electricity. The efficiency of an OPV device depends on the ability of the active layer to absorb light and to transport charge carriers (electrons and holes) to the electrodes. The strong absorption of light by the stilbene core, coupled with the potential for charge transport, suggests that derivatives of this compound could be explored as components in the active layer of organic solar cells. researchgate.netnih.govnih.gov
Hole Transporting Materials and Organic Semiconductors
In many organic electronic devices, specific layers are required to transport either electrons or holes. Hole transporting materials (HTMs) are a critical component of devices such as perovskite solar cells and OLEDs. These materials facilitate the efficient movement of positive charge carriers (holes). The triphenylamine (B166846) unit, which shares structural similarities with the triphenylethenyl core of the subject compound, is a common motif in high-performance HTMs. The presence of the electron-donating morpholine group could enhance the hole-transporting capabilities of the stilbene backbone by stabilizing the cationic species formed during hole transport. Therefore, this compound and its derivatives represent a class of compounds with potential as organic semiconductors and hole-transporting materials.
Catalysis and Organocatalysis
The utility of this compound extends into the domain of catalysis, where it can function either as a ligand for metal catalysts or potentially as an organocatalyst itself.
Use as a Ligand in Metal-Catalyzed Reactions
The nitrogen atom in the morpholine ring possesses a lone pair of electrons that can coordinate to a metal center, making this compound a potential ligand in metal-catalyzed reactions. The electronic and steric properties of the ligand play a crucial role in determining the activity and selectivity of the catalyst. The bulky diphenylethenyl group could provide a specific steric environment around the metal center, influencing the outcome of catalytic transformations. For example, in palladium-catalyzed cross-coupling reactions, the nature of the phosphine (B1218219) or N-heterocyclic carbene ligand is critical. The development of novel ligands is an active area of research, and morpholine-containing compounds have been explored in this context.
Role as an Organocatalyst in Specific Transformations
There is currently no published research that investigates or establishes the role of this compound as an organocatalyst. Scientific literature does describe various other morpholine-containing molecules that act as catalysts, particularly in reactions like Michael additions, by forming enamine intermediates. However, studies detailing the catalytic activity, efficiency, substrate scope, or specific transformations facilitated by this compound have not been reported. Therefore, no data on its performance in specific organocatalytic reactions can be provided.
Polymer Chemistry and Material Science
The application of this compound within the fields of polymer chemistry and material science is not documented in the available literature.
No studies have been found that report the incorporation of this compound as a monomer or modifying agent into polymeric structures. Consequently, there is no information on how its inclusion might influence the thermal, mechanical, optical, or other properties of polymers.
While the parent compound, morpholine, is recognized for its use as a solvent and a corrosion inhibitor in various industrial applications, including material formulations, there is no specific data available on this compound being used in these capacities. Research detailing its efficacy as a solvent for specific resins or polymers, or its function as a stabilizer to prevent degradation in material formulations, is currently absent from scientific literature.
Future Research Directions and Challenges
Development of More Sustainable and Atom-Economical Synthetic Routes
A significant challenge in the broader application of 4-[(E)-1,2-diphenylethenyl]morpholine is the reliance on traditional synthetic methods that may lack sustainability. Current syntheses often involve multi-step processes, such as Wittig or Heck reactions, which can generate stoichiometric waste and utilize harsh reagents. nih.govuliege.be Future research must prioritize the development of greener, more efficient synthetic pathways.
Key areas of focus should include:
Catalytic C-H Functionalization : Direct C-H activation of stilbene (B7821643) precursors or their building blocks would represent a major advancement in atom economy, eliminating the need for pre-functionalized starting materials. researchgate.net
One-Pot Tandem Reactions : Designing cascade reactions that form the stilbene backbone and introduce the morpholine (B109124) moiety in a single pot would drastically improve efficiency and reduce waste. nih.gov This could involve in-situ oxidation-imine formation-reduction sequences starting from alcohols. nih.gov
Green Solvents and Catalysts : Exploring the use of deep eutectic solvents (DESs) or aqueous systems can reduce the reliance on volatile and toxic organic solvents. mdpi.comsemanticscholar.org Furthermore, replacing precious metal catalysts (e.g., palladium) with more abundant and less toxic alternatives like nickel or copper is a critical goal. acs.org
Flow Chemistry : Implementing continuous flow synthesis can offer precise control over reaction parameters, potentially improving yields and selectivity while minimizing reaction times and waste. researchgate.net
Table 1: Comparison of Synthetic Strategies for Stilbene Enamine Synthesis
| Strategy | Traditional Approach (e.g., Wittig/Heck) | Future Sustainable Approach | Key Advantages of Sustainable Approach |
|---|---|---|---|
| Key Transformation | Pre-functionalized aryl halides coupled with alkenes or phosphonium (B103445) ylides. nih.gov | Direct C-H activation/arylation or catalytic coupling of simpler precursors. researchgate.net | Higher atom economy, fewer synthetic steps. |
| Catalyst | Often relies on palladium catalysts. uliege.be | Earth-abundant metal catalysts (Ni, Cu) or metal-free conditions. acs.org | Lower cost, reduced toxicity. |
| Solvents | Typically uses volatile organic compounds (VOCs). | Deep eutectic solvents (DESs), water, or solvent-free conditions. mdpi.comscirp.org | Improved safety, reduced environmental impact. |
| Waste Profile | Generates stoichiometric byproducts (e.g., triphenylphosphine (B44618) oxide). | Minimal byproducts (e.g., water). rsc.org | "Greener" process, easier purification. |
Exploration of Novel Reactions and Derivatizations
The chemical architecture of this compound, featuring a nucleophilic enamine and an electronically rich stilbene core, offers fertile ground for exploring novel chemical transformations. Future research should aim to move beyond simple modifications and unlock new reactive pathways.
Potential avenues for exploration include:
Asymmetric Catalysis : The enamine moiety is a classic precursor for asymmetric synthesis. Developing catalytic methods to introduce chirality, for example, via asymmetric hydrogenation or alkylation, could open doors to new applications.
Cycloaddition Reactions : The electron-rich double bond of the enamine is a prime candidate for various cycloaddition reactions, such as [2+2], [3+2], and [4+2] cycloadditions. researchgate.netnih.govrsc.org This could lead to the synthesis of complex polycyclic and heterocyclic structures that are otherwise difficult to access. nih.govmdpi.com
Post-Synthetic Modification of Phenyl Rings : The two phenyl rings of the stilbene core are ripe for functionalization. Late-stage C-H activation could be employed to introduce a wide array of functional groups, allowing for the fine-tuning of the molecule's electronic and photophysical properties.
Photochemical Reactions : The stilbene unit is inherently photoactive. Investigating photochemical reactions beyond simple E/Z isomerization, such as photocyclizations (the Mallory reaction), could yield novel polycyclic aromatic structures. nih.govrsc.org
Table 2: Potential Novel Reactions and Derivatizations
| Reaction Type | Reactive Site | Potential Products | Prospective Applications |
|---|---|---|---|
| Asymmetric Alkylation | Enamine α-carbon | Chiral ketones (after hydrolysis) | Asymmetric synthesis intermediates. |
| [3+2] Dipolar Cycloaddition | Enamine C=C bond | Novel five-membered heterocycles. nih.gov | Scaffolds for medicinal chemistry. hilarispublisher.com |
| C-H Borylation | Phenyl Rings | Borylated stilbene derivatives. | Precursors for cross-coupling, sensors. |
Advanced Characterization Techniques for In-situ Studies
A deeper understanding of the formation and reactivity of this compound requires moving beyond traditional post-reaction analysis. The primary challenge is to observe and characterize the transient intermediates and transition states that govern these processes. Future research will heavily rely on advanced, in-situ characterization techniques to provide real-time mechanistic insights.
Techniques that will be pivotal include:
In-situ Spectroscopy : Methods like Raman and Fourier-transform infrared (FTIR) spectroscopy can monitor the concentrations of reactants, intermediates, and products in real-time, providing crucial kinetic data and helping to elucidate reaction mechanisms for enamine and imine formation. acs.orgresearchgate.net
Operando NMR Spectroscopy : This powerful technique can be used to identify and structurally characterize elusive intermediates, such as iminium ions, directly in the reaction mixture, which is critical for understanding the pathways of enamine formation and reactivity. acs.org
Advanced Mass Spectrometry : Techniques like electrospray ionization-mass spectrometry (ESI-MS) can be coupled with reaction setups to detect and identify transient species, offering insights into complex catalytic cycles.
These in-situ studies will be instrumental in optimizing reaction conditions, validating computational models, and designing more efficient catalytic systems for the synthesis and derivatization of this compound.
Synergistic Integration into Multifunctional Materials Systems
The integration of this compound into larger, functional materials is a promising frontier. The stilbene core is a well-known chromophore with interesting photophysical properties, while the morpholine group can influence solubility and intermolecular interactions. The challenge lies in synergistically combining these features within a material to achieve enhanced or novel functionalities.
Future research directions include:
Polymer Science : Incorporating the molecule as a monomer or a pendant group in polymers could lead to materials with unique optical properties, such as fluorescence or photoswitchability. acs.org For instance, polymers containing stiff-stilbene units have been explored for photo-triggerable polymerization and depolymerization. acs.org
Metal-Organic Frameworks (MOFs) : Stilbene dicarboxylate derivatives are extensively used as linkers in MOFs, creating materials with applications in gas storage, sensing, and catalysis. rsc.orgrsc.orgnih.gov Functionalizing a stilbene-based linker with a morpholine group could introduce new functionalities and modulate the framework's properties.
Supramolecular Chemistry : The molecule could serve as a building block for self-assembled systems, where the stilbene unit's photoisomerization could be used to control the assembly and disassembly of larger structures.
High-Throughput Screening for Undiscovered Non-Biological Applications
While stilbene and morpholine derivatives have been extensively studied in medicinal chemistry, the non-biological applications of this compound are largely unexplored. nih.govnih.gov A significant challenge is the vast parameter space of potential applications. High-throughput screening (HTS) offers a powerful strategy to rapidly evaluate the compound and its derivatives for a wide range of properties. enamine.netenamine.de
Future research should focus on screening for:
Optical and Electronic Properties : Evaluating libraries of derivatives for applications as organic light-emitting diode (OLED) materials, fluorescent probes, or nonlinear optical materials. chemrxiv.org
Catalysis : The enamine functionality suggests potential applications in organocatalysis. masterorganicchemistry.com HTS can be used to screen for catalytic activity in various organic transformations. enamine.deyoutube.com
Materials Science : Screening for properties relevant to materials science, such as liquid crystallinity, thermal stability, or performance as additives in polymers or coatings. enamine.net
By systematically exploring the structure-property relationships through HTS, it will be possible to uncover novel applications that leverage the unique combination of the stilbene and morpholine moieties, moving far beyond their traditional roles. enamine.netnih.gov
Q & A
Q. How can the crystal structure of 4-[(E)-1,2-diphenylethenyl]morpholine be determined experimentally?
- Methodological Answer: The crystal structure can be resolved using single-crystal X-ray diffraction (SC-XRD). Data collection is typically performed with synchrotron radiation or laboratory X-ray sources. For refinement, the SHELX system (e.g., SHELXL) is widely employed due to its robustness in handling small-molecule crystallography. The software refines atomic coordinates, thermal parameters, and occupancy factors against intensity data. Structural validation tools in ORTEP-III (with a graphical interface) can visualize thermal ellipsoids and assess geometric accuracy .
Q. What spectroscopic techniques are suitable for characterizing this compound?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): H and C NMR in deuterated solvents (e.g., CDCl₃) confirm the E-configuration of the diphenylethenyl group via coupling constants and chemical shifts.
- Infrared (IR) Spectroscopy: Stretching frequencies for morpholine C-O-C (≈1100 cm⁻¹) and ethenyl C=C (≈1600 cm⁻¹) provide structural validation.
- Mass Spectrometry (MS): High-resolution ESI-MS or MALDI-TOF confirms the molecular ion peak at m/z 265.35 (C₁₈H₁₉NO) .
Advanced Research Questions
Q. How can data contradictions in crystallographic refinement of this compound be resolved?
- Methodological Answer: Data inconsistencies (e.g., twinning, high thermal motion) require advanced refinement strategies:
- SHELXL: Use the
TWINandBASFcommands to model twinned datasets. - High-Resolution Data: Collect data at cryogenic temperatures (100 K) to reduce thermal disorder.
- Validation Tools: Check for overfitting using R-factor ratios (, ) and the Hirshfeld surface analysis in CrystalExplorer .
Q. What experimental approaches evaluate the aggregation-induced emission (AIE) properties of this compound?
- Methodological Answer:
- Fluorescence Spectroscopy: Measure emission spectra in solvents of varying polarity (e.g., THF/water mixtures). AIE-active compounds exhibit enhanced fluorescence at high water fractions (>90%) due to restricted intramolecular rotation (RIR).
- Time-Resolved Spectroscopy: Compare fluorescence lifetimes in dispersed vs. aggregated states to confirm AIE mechanisms.
- Reference Compound: Compare with known AIEgens like TPE-Thiol (tetraphenylethene derivatives) .
Q. How can synthetic impurities in this compound be identified and quantified?
- Methodological Answer:
- High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection (λ ≈ 254 nm). Mobile phases often combine acetonitrile and ammonium acetate buffer.
- Reference Standards: Spiking experiments with impurities like 2-[4-(1,2-diphenylethenyl)phenoxy]-N,N-diethylethanamine (CAS: 74056-26-1) aid peak identification .
- Mass Spectrometry Coupling: LC-MS/MS provides structural confirmation of impurities via fragmentation patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
